

Comprehensive Spectroscopic Characterization of 3-Methoxyazetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-Methoxyazetidine-3-carboxylic acid
CAS No.:	1392879-24-1
Cat. No.:	B2521739

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Technical Guide for Analytical Development & Structural Validation

Executive Summary & Structural Context

3-Methoxyazetidine-3-carboxylic acid (CAS: 1392804-40-8) represents a critical scaffold in modern medicinal chemistry. As a conformationally restricted amino acid, it serves as a structural isostere for serine or quaternary amino acids, offering reduced conformational entropy which can enhance ligand-target binding affinity.

For the analytical scientist, this molecule presents specific challenges:

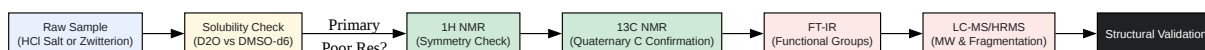
- **Zwitterionic Character:** The free acid exists as a zwitterion, complicating solubility and spectral resolution in non-polar solvents.
- **Azetidine Ring Strain:** The 4-membered ring introduces unique ring-strain effects visible in IR and NMR coupling constants.

- Quaternary Center (C3): The lack of a proton at the C3 position removes a key handle for 2D NMR connectivity (HMBC/HSQC), requiring reliance on symmetry arguments and long-range coupling.

This guide outlines the definitive spectroscopic profile for validating the identity and purity of this compound.

Analytical Workflow & Sample Preparation

The following diagram illustrates the logical flow for complete structural elucidation, prioritizing non-destructive techniques.



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Figure 1: Integrated analytical workflow for small molecule characterization.

Protocol: Sample Preparation

- Preferred Solvent: Deuterium Oxide () is the solvent of choice. The compound is highly polar.
- pH Adjustment:
 - If the sample is the HCl salt, it will dissolve readily.[1]
 - If Zwitterionic, addition of 1-2 drops of or may be required to sharpen the signals by collapsing the NH exchange broadening and locking the ring conformation.
- Concentration: 5-10 mg for

; >20 mg for

due to the long relaxation times of the quaternary carbons.

Nuclear Magnetic Resonance (NMR) Profiling[2]

H NMR Interpretation

The symmetry of 3,3-disubstituted azetidines is the primary diagnostic feature. The molecule possesses a plane of symmetry passing through the Nitrogen and C3.

Position	Multiplicity	Approx. ^[2] ^[3] ^[4] ^[5] ^[6] ^[7] ^[8] Shift (ppm)	Diagnostic Notes
-OCH	Singlet (3H)	3.20 – 3.40	Sharp singlet. Diagnostic of the ether group.
Ring H2/H4	Doublet or Singlet (4H)	4.10 – 4.50	Critical Feature: In a rapidly inverting ring (or planar average), these appear as a singlet. However, due to the 3-substituents, the ring often puckers. The protons cis to -COOH and trans to -COOH are diastereotopic. Expect a pair of doublets (Hz) or a broadened singlet depending on pH/solvent.
-NH / -COOH	Broad / Invisible	> 10.0	Usually exchanges rapidly with (HDO peak at 4.79 ppm). Visible only in DMSO-

Expert Insight: If you observe complex splitting (multiplets) in the 4.0 ppm region, suspect ring opening or the presence of a chiral impurity (e.g., from an incomplete synthesis step involving a chiral auxiliary).

C NMR Interpretation

The carbon spectrum confirms the quaternary center, which is invisible in proton NMR.

- C=O (Carboxyl): ~170 - 175 ppm. (Deshielded, typical acid/ester range).
- C3 (Quaternary): ~75 - 85 ppm. This carbon is attached to both oxygen and the carbonyl, shifting it significantly downfield compared to unsubstituted azetidine.
- C2/C4 (Ring CH): ~55 - 60 ppm. (Adjacent to Nitrogen).^{[2][7][9][10][11]}
- -OCH: ~52 - 55 ppm.

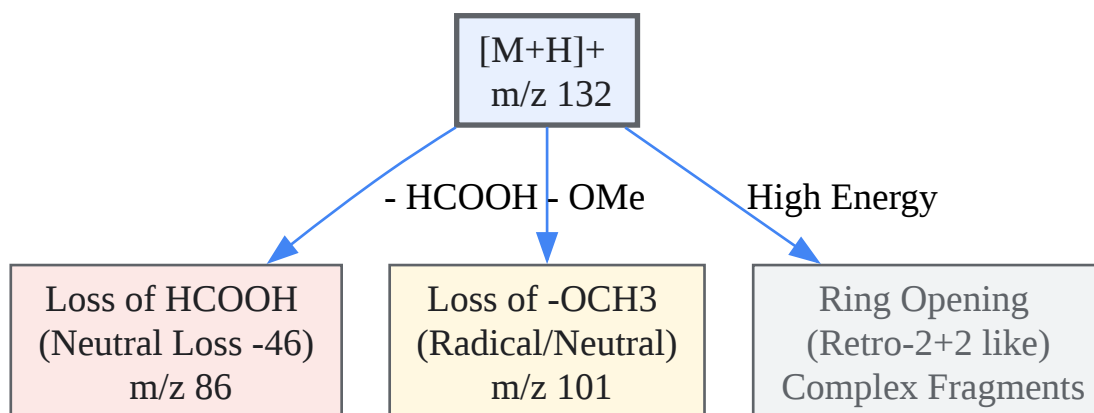
Mass Spectrometry (MS) & Fragmentation Logic^[13]

High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition ().^[12]

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode ().
- Molecular Ion:
 - Calc.^{[4][6]} MW: 131.06
 - Observed
 - Observed

Fragmentation Pathway

The fragmentation of the azetidine ring is driven by ring strain release.



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Figure 2: Predicted ESI+ fragmentation pathway for **3-methoxyazetidide-3-carboxylic acid**.

Diagnostic Ions:

- m/z 132: Parent.
- m/z 114: Loss of water (), common for carboxylic acids.
- m/z 86: Decarboxylation/Loss of Formic acid equivalent.

Vibrational Spectroscopy (FT-IR)

IR is less specific for the scaffold but essential for confirming functional group integrity, particularly the carboxylic acid.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H Stretch	2800 – 3400	Broad, Medium	Characteristic "hump" of carboxylic acid dimers.
C=O[7] Stretch	1700 – 1740	Strong	Carbonyl stretch. Note: Azetidine ring strain may shift this slightly higher than acyclic acids.
C-O-C (Ether)	1100 – 1250	Strong	Asymmetric stretch of the methoxy group.
Ring Vibrations	900 – 1000	Medium	Characteristic "breathing" modes of the strained 4-membered ring.

Impurity Profiling & Quality Control

When sourcing or synthesizing this compound, specific impurities are common based on standard synthetic routes (e.g., from epichlorohydrin or 3-hydroxyazetidine precursors).

- 3-Hydroxyazetidine-3-carboxylic acid: Result of incomplete methylation.
 - Detection: MS shift (M+H = 118 instead of 132). Absence of OMe singlet in NMR.
- Inorganic Salts: If prepared via hydrolysis of the ester.
 - Detection: Ash test or elemental analysis.
- Residual Solvents: Methanol (from ester hydrolysis).
 - Detection: ¹H NMR singlet at 3.34 ppm (MeOH) vs 3.2-3.4 ppm (Product OMe). Careful integration is required to distinguish these.

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 3-Methoxyazetidine-3-Carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2521739/docs#comprehensive-spectroscopic-characterization-of-3-methoxyazetidine-3-carboxylic-acid\]](https://www.benchchem.com/product/b2521739/docs#comprehensive-spectroscopic-characterization-of-3-methoxyazetidine-3-carboxylic-acid)

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